Disodium octadecyl phosphate
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Overview
Description
Disodium octadecyl phosphate is a chemical compound with the molecular formula C18H37Na2O4P. It is a type of organophosphate, specifically a phosphate ester, where the phosphate group is bonded to an octadecyl (18-carbon) chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium octadecyl phosphate can be synthesized through the reaction of octadecanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Octadecanol is reacted with phosphorus oxychloride to form octadecyl phosphate.
- The resulting octadecyl phosphate is then neutralized with sodium hydroxide to produce this compound.
The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes:
- Mixing octadecanol and phosphorus oxychloride in large reactors.
- Adding a base such as sodium hydroxide to neutralize the reaction mixture.
- Purifying the product through filtration and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Disodium octadecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form octadecanol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Esterification: Requires an alcohol and an acid catalyst.
Substitution: Involves nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Octadecanol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Substitution: Substituted phosphates with different functional groups.
Scientific Research Applications
Disodium octadecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in the preparation of liposomes for drug delivery and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of disodium octadecyl phosphate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in its applications in drug delivery and as an emulsifier in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Disodium phosphate: A simpler phosphate compound with similar surfactant properties but lacks the long carbon chain.
Dioctadecyl phosphate: Similar structure but with two octadecyl chains, leading to different physical properties and applications.
Sodium dodecyl sulfate: Another surfactant with a shorter carbon chain, commonly used in laboratory detergents and protein electrophoresis.
Uniqueness
Disodium octadecyl phosphate is unique due to its long octadecyl chain, which imparts specific hydrophobic properties and makes it suitable for applications requiring strong surfactant action and the formation of stable emulsions.
Properties
CAS No. |
35177-76-5 |
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Molecular Formula |
C18H37Na2O4P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
disodium;octadecyl phosphate |
InChI |
InChI=1S/C18H39O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2 |
InChI Key |
MVFPQYVAVMINHP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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